REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:8][CH:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[N:4][CH:5]=[CH:6][CH:7]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:16]1.C(OO)(=O)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>CCCCCCC.O.C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([OH:16])[CH:5]=[N:4][C:3]=1[O:8][CH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)OC1CCOCC1
|
Name
|
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
(1,5-cyclooctadiene)(methoxy)lridium(I)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed five times with nitrogen
|
Type
|
ADDITION
|
Details
|
Di-tert-butyldipyridyl (0.017 mg, 0.066 mmol) was added
|
Type
|
CUSTOM
|
Details
|
The mixture was again degassed five times with nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by slow addition of methanol (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a red/orange oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 66% EtOAc in heptane
|
Type
|
CUSTOM
|
Details
|
to afford an impure product
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in and
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C. (ice bath)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature over 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were then dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Type
|
CUSTOM
|
Details
|
to afford an off-white solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated in heptane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1OC1CCOCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.483 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 32.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |